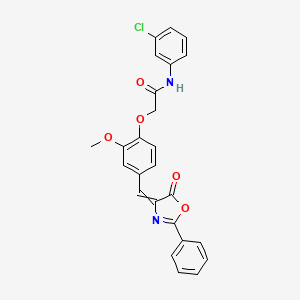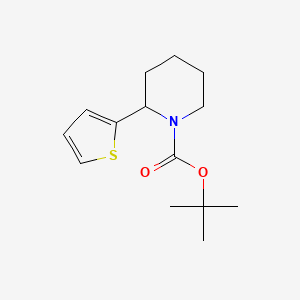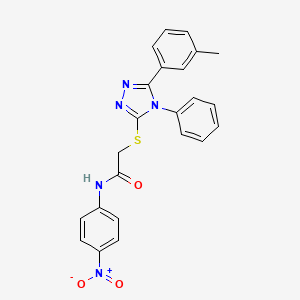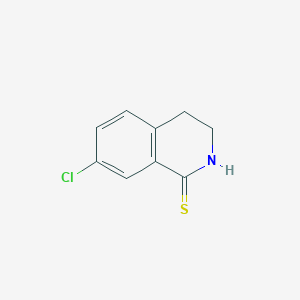
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine involves several steps. One common method includes the reaction of 1-phenylcyclopropylmethanol with piperidine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: This compound also contains a piperidine group and exhibits similar biological activities.
Spiropiperidines: These compounds have a spirocyclic structure and are used in various pharmaceutical applications.
Condensed piperidines: These derivatives have additional fused rings and are studied for their unique properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-[(1-phenylcyclopropyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C15H22N2/c16-14-7-4-10-17(11-14)12-15(8-9-15)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
InChI Key |
DFNMHQPGVJYFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2(CC2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)


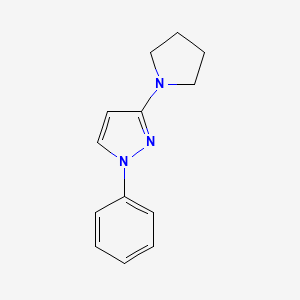
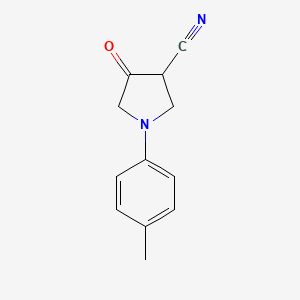
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)

![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
